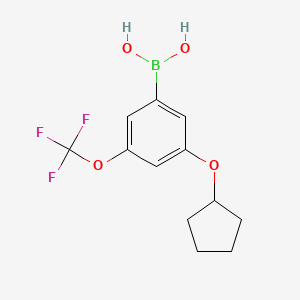

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSHUTQIASVROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681643 | |

| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-04-9 | |

| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid synthesis

An In-Depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic Acid

Abstract

This compound is a valuable building block in contemporary medicinal chemistry, primarily utilized as a key coupling partner in Suzuki-Miyaura reactions to construct complex biaryl structures.[1][2] Its unique substitution pattern, featuring a bulky cyclopentyloxy group and an electron-withdrawing trifluoromethoxy group, imparts specific steric and electronic properties to target molecules, making it a desirable intermediate in drug discovery programs. This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, starting from a plausible phenolic precursor. The narrative emphasizes the rationale behind procedural choices, addresses potential challenges, and offers a robust, reproducible protocol suitable for researchers in synthetic and medicinal chemistry.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of arylboronic acids is a well-established field, with the most common strategies involving the borylation of an organometallic intermediate derived from a corresponding aryl halide.[3][4] Our synthetic design for this compound follows this proven logic. The strategy is dissected into two primary transformations:

-

Ether Formation: Introduction of the cyclopentyloxy moiety via a Williamson ether synthesis on a phenolic precursor.

-

Borylation via Halogen-Metal Exchange: Conversion of the resulting aryl bromide into an organolithium species, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

This approach is selected for its reliability, high potential yields, and the commercial availability of the necessary starting materials and reagents.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The primary disconnection is at the carbon-boron bond, leading back to an aryl halide intermediate. A secondary disconnection at the ether linkage reveals the core phenolic starting material.

Caption: Overall synthetic workflow from phenol to boronic acid.

Step 1: Williamson Ether Synthesis

The initial step involves the O-alkylation of 3-bromo-5-(trifluoromethoxy)phenol with cyclopentyl bromide.

Mechanism & Rationale: This reaction proceeds via a classic SN2 mechanism. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion to form the desired ether.

-

Choice of Base: Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting side reactions. Stronger bases like sodium hydride (NaH) are also effective but require more stringent anhydrous conditions.

-

Solvent Selection: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. Acetone is often preferred for its ease of removal during workup.

-

Potential Side Reactions: While O-alkylation is generally favored for phenols, competitive C-alkylation can sometimes occur, especially under harsh conditions. [5]The use of moderate temperatures (refluxing acetone) minimizes this possibility.

Step 2: Borylation via Lithium-Halogen Exchange

This crucial step converts the aryl bromide intermediate into the final boronic acid.

Mechanism & Rationale: This transformation is a two-part process: formation of an organometallic nucleophile followed by its reaction with a boron electrophile.

-

Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This is an equilibrium process where the more stable organolithium species is favored. [6]The lithium atom rapidly exchanges with the bromine, generating a highly reactive aryllithium intermediate.

-

Causality for Low Temperature: This reaction is performed at -78 °C (a dry ice/acetone bath) for two critical reasons. First, the reaction is extremely fast and exothermic; low temperatures allow for precise control. [7]Second, the resulting aryllithium is a strong base and nucleophile. The cryogenic conditions prevent it from reacting with other functional groups or the solvent (THF). [8]

-

-

Electrophilic Quench (Borylation): The pre-formed aryllithium solution is then treated with a trialkyl borate ester.

-

Choice of Borate Ester: Triisopropyl borate (B(O-iPr)₃) is the electrophile of choice. The bulky isopropyl groups provide significant steric hindrance, which effectively prevents the common side reactions of over-alkylation (the addition of a second or third aryllithium molecule to the boron center to form undesired borinic or borane byproducts). [9]Using less hindered esters like trimethyl borate often leads to lower yields of the desired product. [9]

-

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the boronate ester intermediate, which then hydrolyzes to yield the final this compound.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Protocol 3.1: Synthesis of 1-Bromo-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethoxy)phenol (5.0 g, 19.4 mmol), anhydrous potassium carbonate (4.0 g, 29.1 mmol), and acetone (100 mL).

-

Stir the suspension and add cyclopentyl bromide (3.2 mL, 29.1 mmol).

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a clear oil.

Protocol 3.2: Synthesis of this compound

-

Set up an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolve 1-bromo-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene (from Step 3.1, e.g., 5.0 g, 15.4 mmol) in anhydrous tetrahydrofuran (THF) (80 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

While stirring at -78 °C, add n-butyllithium (2.5 M solution in hexanes, 6.8 mL, 16.9 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for an additional 45 minutes.

-

In a separate dry flask, dissolve triisopropyl borate (4.3 mL, 18.5 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

-

Transfer the aryllithium solution from step 4 into the cold triisopropyl borate solution via cannula over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench the reaction by slowly adding 2 M aqueous HCl (50 mL). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by trituration with cold hexanes or recrystallization to yield the final product as a white to off-white solid.

Data Summary

The following table provides representative data for the described synthetic sequence. Actual yields may vary based on reaction scale and purity of reagents.

| Step | Reactant | Key Reagents | Conditions | Typical Yield | Purity (Typical) |

| 1 | 3-Bromo-5-(trifluoromethoxy)phenol | Cyclopentyl bromide, K₂CO₃ | Acetone, Reflux, 16h | 85-95% | >98% (after chromatography) |

| 2 | 1-Bromo-3-(cyclopentyloxy)-5-(trifluoromethoxy)benzene | n-BuLi, B(O-iPr)₃, HCl | THF, -78 °C to RT | 70-85% | >97% (after recrystallization) |

Conclusion

This guide details a robust and efficient two-step synthesis for this compound. The methodology relies on well-understood, high-yielding reactions—Williamson ether synthesis and lithium-halogen exchange followed by borylation. By carefully selecting reagents, such as the sterically hindered triisopropyl borate, and controlling reaction parameters, particularly the cryogenic temperatures required for the borylation step, this protocol provides a reliable pathway for producing this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- The Synthesis and Applications of Heterocyclic Boronic Acids. (URL: )

- WO1999064428A1 - Synthesis of aryl boronic acids - Google P

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - ACS Publications. (URL: [Link])

-

Vinyl boronic ester synthesis by lithium–halogen exchange and an... - ResearchGate. (URL: [Link])

-

Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. (URL: [Link])

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (URL: [Link])

-

Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor | Request PDF - ResearchGate. (URL: [Link])

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of reference compound 3 and the labeling precursor 5. Reaction conditions. (URL: [Link])

-

Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (URL: [Link])

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P

-

Alkylation of phenol: a mechanistic view - PubMed - NIH. (URL: [Link])

-

Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene. (URL: [Link])

-

Reagents and conditions: (a) variously substituted phenylboronic acid,... - ResearchGate. (URL: [Link])

-

3-Bromo-5-(trifluoromethyl)phenol - Oakwood Chemical. (URL: [Link])

-

Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Request PDF - ResearchGate. (URL: [Link])

-

The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. (URL: [Link])

-

3-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21079740 - PubChem. (URL: [Link])

-

Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. (URL: [Link])

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P

-

Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use - Patent US-12435090-B2 - PubChem. (URL: [Link])

-

Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

Pharmaceutical compositions comprising cyclic boronic acid ester derivatives - Patent US-10172874-B2 - PubChem. (URL: [Link])

-

Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (URL: [Link])

- US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (URL: [Link])

-

PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 - EPO. (URL: [Link])

-

Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])

- WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof - Google P

-

Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S) - NIH. (URL: [Link])

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The compound 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is a bespoke building block, engineered with specific substituents to modulate its reactivity, stability, and solubility. The presence of a bulky cyclopentyloxy group and a strongly electron-withdrawing trifluoromethoxy group on the phenyl ring introduces a unique combination of steric and electronic effects. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who seek to understand and effectively utilize this versatile compound.

Molecular Structure and Key Features

The foundational structure of this compound is a phenylboronic acid core. Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[2] They are generally mild Lewis acids and are known for their stability and ease of handling, which makes them crucial for organic synthesis.[3]

The key to unlocking the potential of this compound lies in understanding the influence of its unique substituents:

-

3-Cyclopentyloxy Group: This bulky, lipophilic group is anticipated to significantly enhance the molecule's solubility in organic solvents.[4] Its steric hindrance may also play a role in modulating the reactivity of the boronic acid moiety.

-

5-Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid.[5][6] This electronic modification can influence the compound's reactivity in cross-coupling reactions and its interaction with biological targets. The trifluoromethoxy group is also known to enhance metabolic stability and cell membrane permeability in drug candidates.[7]

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes the key parameters and their expected values based on the molecular structure.

| Property | Symbol | Expected Value/Range | Significance in Application |

| Molecular Weight | MW | 292.09 g/mol | Stoichiometric calculations |

| CAS Number | CAS | 1256346-04-9[8] | Unique chemical identifier |

| Acidity Constant | pKa | ~7-9 | Influences reactivity, solubility, and biological interactions[1] |

| Lipophilicity | LogP | 3.0 - 4.5 (Estimated) | Affects solubility and purification[9] |

| Aqueous Solubility | S | Low | Important for reaction conditions and biological assays |

| Stability | - | Moderate | Prone to dehydration and oxidation[1][10] |

Experimental Protocols for Characterization

To ensure reproducible and reliable results, a rigorous characterization of this compound is essential. The following section details step-by-step methodologies for determining its key physicochemical properties.

Determination of the Acidity Constant (pKa) via Spectrophotometric Titration

The pKa of a boronic acid is a critical parameter that governs its behavior in different pH environments. Spectrophotometric titration is a robust method for its determination.[11][12]

Causality Behind Experimental Choices: Phenylboronic acids exhibit a change in their UV absorbance spectrum upon ionization from the neutral trigonal planar form to the tetrahedral boronate anion.[11] This change allows for the sensitive determination of the pKa. The use of a buffered solution ensures precise pH control throughout the titration.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a pH range from 2 to 12.

-

Spectrophotometric Measurement:

-

For each pH value, add a small aliquot of the stock solution to the buffer solution in a quartz cuvette to achieve a final concentration of approximately 50 µM.

-

Record the UV-Vis spectrum from 200 to 400 nm.

-

-

Data Analysis:

-

Plot the absorbance at a wavelength of maximum change as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

-

Determination of Lipophilicity (LogP) via the Shake-Flask Method

LogP, the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.[9]

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a non-polar (octanol) and a polar (water) phase, providing a direct measure of its lipophilicity. The choice of octanol and water is a well-established model for biological membranes.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add an equal volume of the octanol phase.

-

Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to reach equilibrium.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

-

Assessment of Chemical Stability

Boronic acids can be susceptible to degradation, particularly through dehydration to form boroxines and oxidation.[1][10] Assessing the stability of this compound under various conditions is critical for storage and reaction optimization.

Causality Behind Experimental Choices: By exposing the compound to common laboratory conditions (air, moisture, elevated temperature) and monitoring its purity over time, we can establish its shelf-life and optimal handling procedures. HPLC is a precise method for quantifying the parent compound and any degradation products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the compound in relevant solvents (e.g., THF, dioxane, water) at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

Oxidative Stability: Expose solutions to air or a mild oxidizing agent.

-

Hydrolytic Stability: Analyze the compound in aqueous solutions at different pH values.

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample.

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time for each condition.

-

Identify any major degradation products by LC-MS if necessary.

-

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key workflows.

Caption: Workflow for pKa determination.

Caption: Workflow for LogP determination.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas:

-

Suzuki-Miyaura Cross-Coupling Reactions: As a versatile building block, it can be used to introduce the 3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl moiety into complex molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][4]

-

Drug Discovery: The trifluoromethoxy group can enhance the metabolic stability and membrane permeability of drug candidates, while the cyclopentyloxy group can modulate lipophilicity and target engagement.[7]

-

Materials Science: Boronic acids are used in the development of sensors and advanced materials. The specific substituents of this compound could be leveraged to create materials with tailored properties.[4]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. A thorough understanding and characterization of its physicochemical properties, including pKa, lipophilicity, and stability, are essential for its successful application. The experimental protocols and insights provided in this guide offer a robust framework for researchers to unlock the full potential of this versatile compound.

References

-

Phenylboronic-Acids%3A-Structures%2C-Adamczyk-Wo%C5%BAniak-Borys/880d35d97f6c6d0932822416f51f498c4a5c53b2)

-

Phenylboronic-Acids%3A-Structures%2C-Adamczyk-Wo%C5%BAniak-Borys/880d35d97f6c6d0932822416f51f498c4a5c53b2)

Sources

- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Characterization of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic Acid

Abstract

This technical guide provides a comprehensive framework for the structural characterization and analytical validation of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid, a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. As building blocks for complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous confirmation of their structure and purity is paramount.[1][2] This document outlines a multi-technique analytical workflow, detailing not only the requisite experimental protocols but also the underlying scientific rationale for each methodological choice. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable approach to characterizing this and structurally related molecules.

Molecular Identity and Physicochemical Profile

Prior to engaging in advanced spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters inform decisions regarding solvent selection, sample handling, and storage conditions to ensure sample integrity.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | Fluorochem[3] |

| CAS Number | 1256346-04-9 | Fluorochem[3] |

| Molecular Formula | C₁₂H₁₄BF₃O₄ | Fluorochem[3] |

| Molecular Weight | 290.05 g/mol | Fluorochem[3] |

| Appearance | White to light yellow crystalline powder | General knowledge[2][4] |

| Purity | Typically ≥95.0% | Fluorochem, CymitQuimica[3][5] |

Arylboronic acids are known to undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[4] This potential for equilibrium between the monomeric acid and the boroxine trimer is a critical consideration during analysis and storage, as it can lead to complex spectra if not properly managed. Storing the compound under dry, inert conditions is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules in solution. A multi-nuclear approach provides a complete picture of the molecule's atomic connectivity and environment.

Causality of Experimental Choices: Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. For boronic acids, polar aprotic solvents are preferred.

-

Expertise & Experience: Acetone-d₆ or DMSO-d₆ are excellent choices. They readily dissolve the polar boronic acid without engaging in rapid proton exchange that could obliterate the B(OH)₂ signal entirely, as might occur in D₂O or CD₃OD. Acetone-d₆, in particular, often provides sharp, well-resolved spectra for this class of compounds.[6] The B(OH)₂ protons will still exchange, but often at a rate that allows for their observation as a broad singlet.

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6 mL of deuterated solvent (e.g., Acetone-d₆).

-

Homogenization: Gently vortex the tube until the solid is completely dissolved. A clear, particulate-free solution is required.

-

Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for NMR-based structural confirmation.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a map of the hydrogen environments. The relative positions (chemical shift), splitting patterns (multiplicity), and signal areas (integration) are all diagnostic.

Table 2: Predicted ¹H NMR Assignments (400 MHz, Acetone-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| B(OH)₂ | 7.0 - 7.5 | Broad singlet | 2H | Acidic, exchangeable protons. Signal may shift or disappear upon D₂O addition.[6] |

| Ar-H | 7.0 - 7.3 | Multiplet | 3H | Aromatic protons are deshielded. The specific pattern will depend on coupling constants. |

| O-CH (Cyclopentyl) | 4.8 - 5.0 | Multiplet | 1H | Methine proton adjacent to the electron-withdrawing ether oxygen is significantly deshielded. |

| CH₂ (Cyclopentyl) | 1.6 - 2.0 | Multiplet | 8H | Aliphatic protons of the cyclopentyl ring, likely overlapping in a complex multiplet. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine introduces characteristic C-F coupling.

Table 3: Predicted ¹³C NMR Assignments (100 MHz, Acetone-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (vs F) | Rationale |

| C-B | 130 - 135 | Singlet | The ipso-carbon attached to boron is difficult to observe but is key for confirmation. |

| C-O (Cyclopentyl) | 160 - 162 | Singlet | Aromatic carbon attached to the cyclopentyloxy group. |

| C-OCF₃ | 150 - 152 | Quartet (³JCF ≈ 2 Hz) | Aromatic carbon attached to the trifluoromethoxy group, showing small coupling to the fluorine atoms.[6][7] |

| Ar-C | 105 - 120 | Singlets | Other aromatic carbons. |

| OCF₃ | 121 - 123 | Quartet (¹JCF ≈ 255 Hz) | The trifluoromethoxy carbon shows a large one-bond coupling to the three fluorine atoms, a definitive signature.[6][7] |

| O-CH (Cyclopentyl) | 80 - 82 | Singlet | Aliphatic methine carbon adjacent to the ether oxygen. |

| CH₂ (Cyclopentyl) | 24 - 34 | Singlets | The two distinct methylene environments in the cyclopentyl ring. |

¹⁹F and ¹¹B NMR for Heteroatom Confirmation

-

¹⁹F NMR: This experiment provides unequivocal evidence for the trifluoromethoxy group. A single, sharp signal is expected around -58 to -60 ppm, characteristic of an Ar-OCF₃ moiety.

-

¹¹B NMR: This confirms the presence of the boronic acid. A broad signal between 20-30 ppm is characteristic of a trigonal planar boronic acid (sp² hybridized boron).

Mass Spectrometry: Molecular Weight and Formula Verification

Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments, the elemental composition.

Causality of Experimental Choices: Ionization Technique

-

Expertise & Experience: Phenylboronic acids can be thermally labile and prone to fragmentation under harsh ionization conditions like Electron Ionization (EI).[8] Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecules. Operating in negative ion mode is particularly advantageous, as the acidic boronic acid group readily deprotonates to form a stable [M-H]⁻ ion, simplifying the resulting spectrum and enhancing sensitivity.[9]

Experimental Protocol: LC-MS Analysis

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Working Solution: Dilute the stock solution to approximately 10 µg/mL using a 50:50 mixture of methanol and water.[9]

-

LC Conditions: Use a C18 reverse-phase column. A simple gradient using water and acetonitrile as mobile phases is typically sufficient.[9]

-

MS Conditions:

-

Mode: ESI, Negative Ion

-

Scan Range: m/z 50-500

-

Expected Ion: The primary ion observed should be the [M-H]⁻ adduct.

-

Calculation: For C₁₂H₁₄BF₃O₄ (MW = 290.05), the expected m/z for [M-H]⁻ is approximately 289.04.

-

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, acquire data on an Orbitrap or TOF instrument to match the exact mass to within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

Table 4: Predicted FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500-3200 (broad) | O-H stretch | B(OH)₂ | The broadness is due to intermolecular hydrogen bonding, a hallmark of boronic acids in the solid state.[10] |

| 3100-3000 | C-H stretch | Aromatic | Characteristic stretching of sp² C-H bonds. |

| 2980-2850 | C-H stretch | Aliphatic (Cyclopentyl) | Characteristic stretching of sp³ C-H bonds. |

| 1600-1580 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| ~1350 | B-O stretch | Boronic Acid | A key diagnostic peak for the boronic acid moiety. |

| 1250-1000 | C-O & C-F stretches | Ether & -OCF₃ | This region will contain strong, complex bands from C-O ether stretches and C-F stretches of the trifluoromethoxy group.[11] |

Solid-State Structure: Supramolecular Assembly

While single-crystal X-ray diffraction provides the ultimate proof of structure, valuable insights can be inferred from the common behavior of phenylboronic acids.

-

Trustworthiness: It is a well-established principle that phenylboronic acids self-assemble in the solid state to form hydrogen-bonded dimers.[4][6][7][12] This dimerization involves the two B(OH)₂ groups of adjacent molecules, creating a stable, eight-membered ring. This predictable supramolecular structure is a key feature of the compound's solid-state chemistry and influences properties like melting point and solubility. As mentioned, under dehydrating conditions, a trimeric boroxine can form.

Caption: Common supramolecular forms of phenylboronic acids.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of modern analytical techniques. The collective data from multi-nuclear NMR confirms the precise atomic connectivity, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy provides a rapid fingerprint of the essential functional groups. By understanding the principles behind each technique and the common chemical behavior of arylboronic acids, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Vertex AI Search. (2025, November 11). What are the mass spectrometry characteristics of Phenylboronic Acid? - Blog.

- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.

- Wikipedia. Phenylboronic acid.

- CymitQuimica. (3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl)boronic acid.

- Agilent Technologies. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.

-

Dziuk, B., et al. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Retrieved from [Link]

- Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid.

- MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Fluorochem. (3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl)boronic acid.

- SciELO. (2015). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- DergiPark. (2019, December 26). Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 10-F228589 - 3-cyclopentyloxy-5-trifluoromethoxyphenylboro… [cymitquimica.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnsparrowchemical.com [jnsparrowchemical.com]

- 9. sciex.com [sciex.com]

- 10. Pamukkale University Journal of Engineering Sciences » Submission » Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid [dergipark.org.tr]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of boronic acid chemistry, outlines authoritative experimental protocols for solubility determination, and discusses the critical implications of solubility in the context of drug discovery and development. By leveraging data from analogous structures and established methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this and similar novel boronic acid derivatives.

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry and pharmaceutical sciences. Their unique ability to form reversible covalent bonds with diols has positioned them as critical pharmacophores in a range of therapeutics and as versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The compound of interest, this compound, is a structurally complex molecule with moieties that suggest its potential utility in medicinal chemistry. The cyclopentyloxy group can enhance lipophilicity, while the trifluoromethoxy group often improves metabolic stability and binding affinity.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo assays. For a novel compound like this compound, a thorough understanding of its solubility profile is a prerequisite for its advancement in any drug discovery pipeline.[2] Phenylboronic acid-decorated nanoparticles, for instance, are being explored for targeted drug delivery to cancer cells, leveraging their affinity for sialic acid residues that are overexpressed on tumor cells.[3] The success of such strategies is intrinsically linked to the solubility and stability of the constituent boronic acid.

This guide will provide a robust framework for approaching the solubility determination of this specific boronic acid, grounded in established scientific principles and experimental best practices.

Physicochemical Properties and Predicted Solubility Trends

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior based on its structural components and data from analogous compounds.

-

Structural Features Influencing Solubility:

-

Arylboronic Acid Core: Phenylboronic acid itself exhibits moderate solubility in polar organic solvents like ethers and ketones, and low solubility in nonpolar hydrocarbon solvents.[4][5]

-

Cyclopentyloxy Group: This bulky, nonpolar aliphatic group is expected to increase the compound's lipophilicity, thereby enhancing its solubility in nonpolar organic solvents and decreasing its solubility in aqueous media.

-

Trifluoromethoxy Group: The -OCF₃ group is a potent electron-withdrawing group, which can influence the acidity of the boronic acid. Studies on (trifluoromethoxy)phenylboronic acids indicate good solubility in solvents like acetone.[6] The introduction of a CF₃ group has been shown to decrease aqueous solubility compared to unsubstituted phenylboronic acid.[7]

-

-

General Solubility Trends for Arylboronic Acids:

-

Esterification of boronic acids to form, for example, pinacol esters, generally increases their solubility in organic solvents.[8][9]

-

Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[1][4] This equilibrium is solvent-dependent and can complicate solubility measurements, making it difficult to obtain repeatable data.[4]

-

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Phenylboronic acid shows high solubility in ethers.[4][10] |

| Ketones | Acetone, 3-Pentanone | High | Isomers of (trifluoromethoxy)phenylboronic acid are highly soluble in acetone.[6] Phenylboronic acid also dissolves well in ketones.[4][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Phenylboronic acid esters show high solubility in chloroform.[5][9] The parent acid has moderate solubility.[4][5] |

| Hydrocarbons | Hexanes, Methylcyclohexane | Low | The nonpolar nature of these solvents is generally insufficient to dissolve the more polar boronic acid group. Phenylboronic acid has very low solubility in hydrocarbons.[4][5] |

| Alcohols | Methanol, Ethanol | Moderate to High | The polar nature and hydrogen bonding capacity of alcohols should facilitate dissolution. |

| Aqueous | Water, Buffers | Low | The large, hydrophobic cyclopentyloxy and trifluoromethoxy groups are expected to significantly limit aqueous solubility. Introduction of substituents like -OiBu and -CF₃ has been shown to decrease water solubility compared to phenylboronic acid.[7] |

Experimental Protocol for Solubility Determination

The following protocol describes a robust, dynamic method for determining the solubility of a crystalline solid like this compound. This method, adapted from established literature, relies on visual or instrumental detection of the disappearance of turbidity upon heating a suspension of known composition.[1][4]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for dynamic solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (crystalline solid).

-

Selected analytical grade solvents (e.g., acetone, chloroform, methylcyclohexane).

-

Analytical balance (accuracy ±0.0001 g).

-

Glass vials with secure caps.

-

Controlled heating block or water bath with magnetic stirring.

-

Calibrated digital thermometer.

-

Optional: Turbidity sensor or luminance probe for automated detection.[1][4]

-

-

Sample Preparation:

-

Prepare a series of vials for each solvent to be tested.

-

Into each vial, accurately weigh a specific mass of the boronic acid.

-

To each vial, add a precise mass or volume of the chosen solvent to create biphasic samples of known composition (mole fraction).

-

Securely seal the vials to prevent solvent loss during heating.

-

-

Equilibrium Measurement:

-

Place a vial in the heating apparatus and begin rigorous stirring.

-

Heat the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[1]

-

Carefully observe the sample. The solid-liquid equilibrium point is reached when the last solid particles disappear, and the solution becomes clear.

-

Record the temperature at which this complete dissolution occurs. This is the solubility temperature for that specific composition.

-

-

Data Collection and Analysis:

-

Repeat the measurement for each prepared sample of varying compositions.

-

Construct a dataset of mole fraction versus solubility temperature for each solvent.

-

Plot the data to generate a solubility curve.

-

The experimental data can be correlated using thermodynamic models, such as the λh equation, to describe the temperature dependence of solubility.[1]

-

Trustworthiness and Self-Validation:

-

Purity of Compound: The purity of the boronic acid should be confirmed beforehand (e.g., by HPLC, NMR) as impurities can affect solubility.

-

Anhydride Formation: Be aware of the potential for boroxine formation, especially during heating.[1] This irreversible process can alter the solid phase and affect results. It is advisable to characterize the solid phase before and after the experiment if inconsistencies arise.

-

Slow Heating Rate: A slow heating rate is critical to ensure that the measurement represents a true thermodynamic equilibrium point.

-

Reproducibility: Conduct measurements in triplicate to ensure the reliability and precision of the results.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-methoxy-5-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethoxy)phenylboronic acid provides a strong basis for safe handling procedures.[11][12]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

-

-

Storage:

Conclusion and Implications for Drug Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. The methodologies and predictive analyses presented in this guide provide a clear path for researchers to generate the robust data required for informed decision-making in a drug discovery context.

Diagram 2: Role of Solubility in the Drug Discovery Cascade

Caption: Solubility data is a pivotal early input for drug development.

Accurate solubility data will directly inform:

-

Formulation Science: Enabling the development of appropriate delivery systems, whether for oral, injectable, or topical administration.

-

Pharmacokinetic Profiling: Predicting and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Biological Screening: Ensuring that compound concentrations in in vitro assays are accurate and do not suffer from precipitation, which can lead to false-negative results.

By following the rigorous experimental and analytical framework detailed herein, research and development teams can confidently characterize the solubility of this compound, paving the way for its potential translation into a valuable chemical probe or a novel therapeutic agent.

References

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications. 2020-08-13.

- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.

- SAFETY DATA SHEET - 3-Methoxy-5-(trifluoromethyl)phenylboronic acid. Fisher Scientific. 2025-12-19.

- Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. 2020-06-06.

- SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. Fisher Scientific. 2025-12-19.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. 2020-06-06.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. 2020-06-01.

- SAFETY DATA SHEET. Sigma-Aldrich. 2025-11-07.

- SAFETY DATA SHEET. Sigma-Aldrich. 2025-10-15.

- SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylboronic Acid. TCI Chemicals.

- Solubility of phenylboronic compounds in water. SciSpace. 2017-11-02.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.

- Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC, NIH. 2021-01-05.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid stability

An In-depth Technical Guide on the Stability of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid

For Research, Scientific, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the stability of this compound, a crucial building block in contemporary synthetic chemistry. We will explore its intrinsic chemical properties, common degradation pathways, and robust analytical methodologies for stability assessment. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively handle, store, and perform quality control on this reagent, ensuring reproducible and successful synthetic outcomes.

Introduction: A Modern Reagent's Significance and Inherent Challenges

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental process for creating carbon-carbon bonds. The molecule's unique structure, featuring a bulky cyclopentyloxy group and an electron-withdrawing trifluoromethoxy group, allows for the synthesis of novel chemical entities with potentially favorable properties for drug discovery.

However, the boronic acid functional group, -B(OH)₂, is inherently susceptible to degradation. Key challenges include protodeboronation (loss of the boron group) and oxidative decomposition.[1][2] Boronic acids can also form cyclic trimers called boroxines through the loss of water.[3] The stability of this compound is therefore highly dependent on environmental factors like moisture, heat, and light.[4] A thorough understanding of its stability is critical for its effective use in synthesis.

Core Stability Profile and Degradation Mechanisms

The stability of this compound is influenced by several factors. The primary degradation pathways are:

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction is often accelerated by acidic or basic conditions.[2][5]

-

Oxidation: The boronic acid group can be oxidized to a hydroxyl group, forming the corresponding phenol. This can be promoted by oxygen in the air or other oxidizing agents.[6]

-

Boroxine Formation: In the absence of water, boronic acids can self-condense to form boroxines.[3] While this is a reversible process, it can affect the accuracy of measurements and reaction stoichiometry.

The trifluoromethoxy group, being electron-withdrawing, can influence the acidity and reactivity of the boronic acid, potentially affecting its stability.[7][8][9]

Recommended Storage and Handling

To preserve the integrity of this compound, the following protocols are recommended:

-

Storage: The compound should be stored in a cool (room temperature or below), dry place, away from direct sunlight.[4][10] Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect it from moisture and oxidation.

-

Handling: As boronic acids can be sensitive to moisture, it is advisable to handle them in a controlled environment, such as a glove box, when possible.[11] Use dry solvents and equipment to minimize exposure to water.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should include both stress testing and long-term studies.

Stress Testing

This involves exposing the compound to accelerated degradation conditions to quickly identify potential issues.

Methodology:

-

Sample Preparation: Prepare multiple samples of the boronic acid.

-

Stress Conditions: Expose samples to elevated temperature, high humidity, and intense light. A control sample should be kept under ideal storage conditions.

-

Analysis: Monitor the purity of the samples over time using High-Performance Liquid Chromatography (HPLC).[12][13] Mass Spectrometry (MS) can be used to identify degradation products.[12]

Illustrative Data:

| Stress Condition | Time Point | Purity (%) | Major Degradation Products |

| Control | 1 week | >99% | None |

| Heat (60°C) | 72 hours | 95% | Protodeboronated and oxidized products |

| Humidity (75% RH) | 72 hours | 97% | Protodeboronated product |

| Light | 72 hours | >99% | Minimal degradation |

Note: This data is for illustrative purposes only.

Long-Term Stability

This study evaluates the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare and store multiple samples under the recommended conditions.

-

Time Points: Analyze the samples at regular intervals (e.g., 3, 6, 12, 24 months).

-

Analysis: Use a validated HPLC method to determine the purity at each time point.[12][13][14]

Workflow for Stability Assessment

Caption: A logical workflow for assessing the stability of boronic acids.

Analytical Methodologies

Accurate analytical methods are essential for monitoring the stability of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase method is typically used.[12][13] Challenges can include on-column degradation, which can be minimized by using aprotic diluents and optimizing mobile phase conditions.[14][15]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for identifying unknown degradation products by determining their molecular weight.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide structural information and help quantify impurities. ¹¹B NMR is particularly useful for detecting the presence of boroxines.[12]

Degradation Pathways Overview

Caption: Major degradation routes for arylboronic acids.

Conclusion and Best Practices

The stability of this compound is a critical factor in its successful application. By understanding its degradation pathways and implementing proper storage, handling, and analytical quality control, researchers can ensure the reliability of their synthetic results. Key best practices include storing the compound in a cool, dry, and dark environment, minimizing its exposure to air and moisture, and verifying its purity before use in critical applications.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry, 78(9), 4236–4247.

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

- Ohmura, T., Awano, T., & Suginome, M. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3374–3378.

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

- Forrester, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-125.

- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225.

- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 186-192.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

-

Chem-Impex. (n.d.). 3-(Trifluoromethoxy)phenylboronic acid. Retrieved from [Link]

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. laballey.com [laballey.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. borax.com [borax.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Application of Novel Trifluoromethoxy-Containing Boronic Acids

Foreword: The Strategic Imperative for Trifluoromethoxy Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely privileged moiety.[1] Its value lies in the profound and often beneficial modulations it imparts to a molecule's physicochemical profile. When this group is combined with the synthetic versatility of a boronic acid handle, it creates a class of building blocks with immense potential for accelerating drug discovery programs. This guide provides an in-depth technical exploration of the synthesis, properties, and application of novel trifluoromethoxy-containing boronic acids, grounded in field-proven insights for researchers at the forefront of chemical innovation.

The Physicochemical Advantage of the Trifluoromethoxy Moiety

The decision to incorporate a trifluoromethoxy group is driven by its ability to predictably alter key molecular properties essential for pharmacological success. Unlike its more common trifluoromethyl (-CF3) or methoxy (-OCH3) cousins, the -OCF3 group offers a distinct blend of electronic and steric characteristics.

-

Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, often more so than a -CF3 group.[1] This property is critical for improving a drug candidate's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby enhancing its absorption and distribution (ADME) profile.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative processes in the liver. This increased stability can extend a drug's half-life and improve its overall bioavailability.[1]

-

Electronic Modulation: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] This electronic influence can modulate the pKa of nearby functional groups, alter binding interactions with protein targets, and influence the overall reactivity of the molecule.[1][3]

-

Conformational Influence: Arenes bearing the -OCF3 group often adopt a distinct three-dimensional structure where the C–O bond is orthogonal to the plane of the aromatic ring.[4] This conformational preference can be exploited to optimize binding to the intricate topographies of protein active sites.

Data Presentation: Comparative Properties of Phenylboronic Acid Isomers

The position of the trifluoromethoxy substituent significantly influences the properties of the resulting boronic acid. The following table summarizes key data for the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid.

| Property | Ortho Isomer | Meta Isomer | Para Isomer | Phenylboronic Acid (Reference) | Source |

| pKa | ~9.05 | ~8.15 | ~8.31 | ~8.86 | [5][6][7] |

| Lewis Acidity | Least Acidic | Most Acidic | Moderately Acidic | Baseline | [5][6] |

| Notes | The ortho isomer is the least acidic, likely due to steric hindrance and potential intramolecular hydrogen bonding.[5][6][8] | The strong electron-withdrawing inductive effect in the meta position significantly increases Lewis acidity.[7] | The para position allows for both inductive and resonance effects, resulting in increased acidity compared to the parent compound.[7] |

Synthetic Pathways to Trifluoromethoxy-Aryl Boronic Acids

The synthesis of these valuable reagents requires careful consideration of substrate reactivity and functional group tolerance. Two primary strategies dominate the landscape: classical organometallic approaches and modern catalytic C-H activation methods.

The Classical Approach: Lithiation-Borylation

The workhorse method for synthesizing aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic workup. This pathway is reliable but has specific requirements.

Causality Behind the Method: This protocol leverages the high reactivity of organolithium species, which are potent nucleophiles. The key is a halogen-metal exchange or direct deprotonation to generate an aryl anion, which then attacks the electrophilic boron center of the trialkyl borate. The subsequent hydrolysis liberates the boronic acid. The choice of an extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Caption: Workflow for Lithiation-Borylation Synthesis.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid via Lithiation-Borylation

This protocol is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, which would otherwise destroy the organometallic intermediates.

-

System Preparation:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen throughout the experiment.

-

-

Reaction Execution:

-

Step 1: Reagent Introduction. To the flask, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Causality: Anhydrous solvent is non-negotiable. Water will instantly protonate and quench the organolithium reagent.

-

-

Step 2: Formation of the Organolithium. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

-

Causality: The low temperature is essential for the stability of the aryl lithium species. A slight excess of n-BuLi ensures complete conversion of the starting material.

-

-

Step 3: Borylation. In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

-

Causality: Adding the aryl lithium to the borate ester can result in the formation of diaryl and triaryl borate species. Therefore, the reverse addition (borate to the organolithium) is performed to favor the formation of the mono-aryl boronate complex.

-

-

Step 4: Hydrolysis and Isolation. Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Causality: The acidic workup protonates the boronate ester to yield the desired boronic acid and removes lithium salts.

-

-

Step 5: Purification. Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(trifluoromethoxy)phenylboronic acid.

-

The Modern Approach: Catalytic C-H Borylation

A more elegant and atom-economical strategy is the direct borylation of a C-H bond, catalyzed by a transition metal, typically iridium.[9] This method avoids the need to pre-functionalize the arene with a halide, offering a more convergent synthetic route.

Causality Behind the Method: The reaction proceeds via a catalytic cycle where an iridium complex activates a C-H bond of the trifluoromethoxy-arene. This step is often the most challenging and determines the regioselectivity. The resulting aryl-iridium intermediate then reacts with a boron source, typically bis(pinacolato)diboron (B2pin2), to form the borylated product and regenerate the active catalyst. The choice of ligand on the iridium center is paramount for controlling reactivity and selectivity.[9]

Caption: Simplified Iridium-Catalyzed C-H Borylation Cycle.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of novel trifluoromethoxy-containing boronic acids is their role as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals.[11]

Causality Behind the Method: The reaction's success hinges on a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid with 2-Bromopyridine

-

System Preparation:

-

To a microwave vial or Schlenk tube, add the 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), 2-bromopyridine (1.0 eq), potassium carbonate (K2CO3, 3.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the vessel with dry nitrogen or argon three times.

-

-

Reaction Execution:

-

Step 1: Addition of Catalyst and Solvent. To the solid mixture, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) followed by the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Causality: The use of a mixed aqueous-organic solvent system is common. Water helps to dissolve the inorganic base and can influence the speciation of the boronic acid, often accelerating the transmetalation step.[11]

-

-

Step 2: Heating. Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Step 3: Workup and Purification. After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-(trifluoromethoxy)phenyl)pyridine.

-

Challenges and Future Outlook

Despite the significant progress, challenges remain in the synthesis and application of these valuable compounds. The regioselective synthesis of specific isomers, particularly through C-H activation, can be difficult without directing groups.[9] Furthermore, the development of more cost-effective and scalable catalytic systems is an ongoing area of research.

The future of this field is bright, with emerging interests in:

-

Novel Borylation Methods: The exploration of radical-promoted borylation and the use of novel boron-centered nucleophiles may provide new pathways to previously inaccessible structures.[12][13]

-

Photocatalysis: Light-mediated methods for both C-H trifluoromethoxylation and borylation are gaining traction, offering milder and more sustainable reaction conditions.[4][14]

-

Expanded Applications: The use of trifluoromethoxy-containing boronic acids in other cross-coupling reactions, such as the Chan-Lam coupling for C-N and C-O bond formation, is an underexplored but promising avenue.[15]

Conclusion

Trifluoromethoxy-containing boronic acids represent a powerful class of chemical tools for modern drug discovery and materials science. Their unique physicochemical properties, combined with the synthetic flexibility afforded by the boronic acid handle, enable the rapid generation of novel and complex molecular architectures. A thorough understanding of the causality behind the synthetic protocols—from classical lithiation-borylation to modern catalytic C-H activation—is essential for researchers to harness the full potential of these remarkable building blocks. As synthetic methodologies continue to advance, the accessibility and application of these compounds will undoubtedly expand, paving the way for the next generation of innovative medicines and materials.

References

-

Nandakumar, M., Rubial, B., Noble, A., Myers, E. L., & Aggarwal, V. K. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available from: [Link]

-

Szabó, K. J. (2020). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. American Chemical Society. Available from: [Link]

-

Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available from: [Link]

-

Le, T., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Milliken Chemical. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available from: [Link]

-

Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Available from: [Link]

-

Gaston, R., & Trauner, D. (2024). Preparing Trifluoromethyl Analogues with Boronic Acids and Rhodium. Synfacts. Available from: [Link]

-

Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available from: [Link]

-